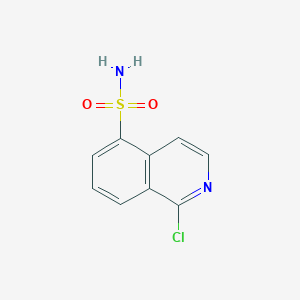

5-Isoquinolinesulfonamide, 1-chloro-

Descripción general

Descripción

5-Isoquinolinesulfonamide, 1-chloro- is a specific inhibitor of Rho-Kinase . It has been the focus of molecular pharmacology research as a protein kinase inhibitor sulfonamide derivative . Over the years, studies on naphthalene and isoquinoline sulfonamide derivatives have contributed significantly to understanding the physiological function of various protein kinases and developing new types of medicine .

Synthesis Analysis

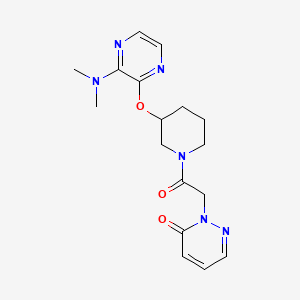

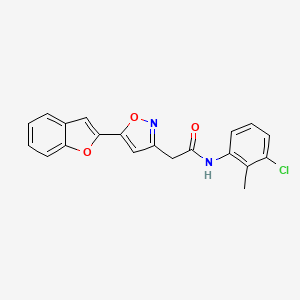

The synthesis of 5-Isoquinolinesulfonamide, 1-chloro- involves complex chemical reactions . The compound contains a total of 23 bonds, including 16 non-H bonds, 13 multiple bonds, and 1 rotatable bond .Molecular Structure Analysis

The molecular structure of 5-Isoquinolinesulfonamide, 1-chloro- includes 23 bonds in total; 16 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, and 11 aromatic bonds . It also contains 2 six-membered rings, 1 ten-membered ring, 1 sulfonamide, and 1 Pyridine .Chemical Reactions Analysis

The chemical reactions involving 5-Isoquinolinesulfonamide, 1-chloro- are complex and require further study . The compound is used in various reactions, including those involving protein kinases .Physical And Chemical Properties Analysis

5-Isoquinolinesulfonamide, 1-chloro- is a powder with a molecular weight of 208.24 .Aplicaciones Científicas De Investigación

Protein Kinase Inhibitor

Isoquinolinesulfonamide is known to be a specific inhibitor of protein kinases . It has been used in molecular pharmacology research to study the physiological function of various protein kinases .

Rho-Kinase Inhibitor

This compound has been identified as a specific inhibitor of Rho-Kinase . Rho-Kinase plays a crucial role in various cellular functions, including cell motility, proliferation, and apoptosis .

Vasodilator

Isoquinolinesulfonamide has been used as a vasodilator . It has the ability to relax and widen blood vessels, which can help improve blood flow .

Treatment of Cerebral Vasospasm

This compound has been applied in the clinical treatment of cerebral vasospasms . Cerebral vasospasm is a complication of subarachnoid hemorrhage and can lead to delayed cerebral ischemia .

Treatment of Cerebral Ischemia

Isoquinolinesulfonamide has been used in the treatment of cerebral ischemia . Cerebral ischemia is a condition where there is insufficient blood flow to the brain to meet metabolic demand .

Treatment of Subarachnoid Hemorrhage

This compound has been used in the treatment of subarachnoid hemorrhage . Subarachnoid hemorrhage is a life-threatening type of stroke caused by bleeding into the space surrounding the brain .

Treatment of Cerebral Infarction

Isoquinolinesulfonamide has been used in the treatment of cerebral infarction . Cerebral infarction is a type of ischemic stroke resulting from a blockage in the blood vessels supplying blood to the brain .

Research Tool in Neuropharmacology

This compound has been used as a research tool in neuropharmacology . It has helped in understanding the role of protein kinases and Rho-Kinase in neurological disorders .

Safety And Hazards

Direcciones Futuras

Indole, a component of 5-Isoquinolinesulfonamide, 1-chloro-, is gaining importance in medicinal chemistry due to its physiological activity, which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory . This suggests potential future directions for the development of new medicines using 5-Isoquinolinesulfonamide, 1-chloro- .

Propiedades

IUPAC Name |

1-chloroisoquinoline-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-9-7-2-1-3-8(15(11,13)14)6(7)4-5-12-9/h1-5H,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEJDYURLYZBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isoquinolinesulfonamide, 1-chloro- | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

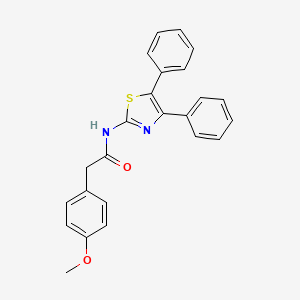

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylpropanamide](/img/structure/B2756448.png)

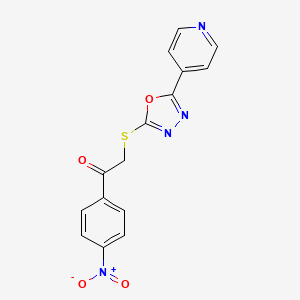

![8-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2756449.png)

![5-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B2756452.png)

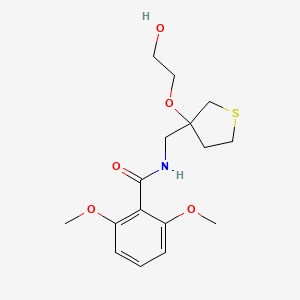

![3-[(2-Amino-3-methylsulfanylpropanoyl)-methylamino]propanoic acid;hydrochloride](/img/structure/B2756453.png)

![N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2756462.png)